(3-Amino-4,6-dimethyl-furo[2,3-b]pyridin-2-yl)-p-tolyl-methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-9-4-6-12(7-5-9)15(20)16-14(18)13-10(2)8-11(3)19-17(13)21-16/h4-8H,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKBFVLTMISDCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)N=C(C=C3C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-Amino-4,6-dimethyl-furo[2,3-b]pyridin-2-yl)-p-tolyl-methanone (CAS No. 260549-59-5) is a significant chemical entity with diverse biological activities. This article aims to explore its biological activity, synthesizing findings from various research studies and providing a comprehensive overview of its potential applications in medicinal chemistry.
- Molecular Formula : CHNO
- Molecular Weight : 280.33 g/mol
- Structural Characteristics : The compound features a furo[2,3-b]pyridine core, which is known for its pharmacological properties.
Anticancer Potential
Recent studies have highlighted the anticancer properties of various derivatives related to this compound. In particular, compounds with similar structures have shown promising results against multiple cancer cell lines:
- Cytotoxicity : In vitro studies have demonstrated that derivatives exhibit significant cytotoxic effects against cancer cell lines such as HT29 (colorectal), A549 (lung), and MCF7 (breast) with varying half-maximal cytotoxic concentrations (CC) ranging from 47.2 µM to 381.2 µM, indicating potential efficacy compared to established chemotherapeutics like cisplatin and fluorouracil .
| Compound | Cell Line | CC (µM) | Reference Drug | Reference CC (µM) |
|---|---|---|---|---|
| 3g | HT29 | 58.4 | Fluorouracil | 381.2 |
| 3g | HT29 | 47.2 | Cisplatin | 47.2 |
The mechanism of action for these compounds often involves:
- Induction of Apoptosis : Studies have shown that these compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death .
- P-glycoprotein Inhibition : Some derivatives have been evaluated for their ability to inhibit P-glycoprotein, which is crucial in mediating drug resistance in cancer therapy. Enhanced accumulation of chemotherapeutics in resistant cell lines has been observed, suggesting a role in overcoming resistance .
Anti-inflammatory Activity
In addition to anticancer effects, compounds similar to this compound have been investigated for their anti-inflammatory properties . Some studies report IC values comparable to standard anti-inflammatory drugs, indicating potential therapeutic applications in treating inflammatory diseases .
Study on Anticancer Activity
A study published in the International Journal of Molecular Sciences evaluated a series of oxazolo[5,4-d]pyrimidine derivatives for their cytotoxic effects against various cancer cell lines. The findings suggested that modifications on the core structure significantly influenced the anticancer activity and selectivity towards cancer cells versus normal cells .
Study on P-glycoprotein Inhibition
Research focusing on the P-glycoprotein inhibitory ability of these compounds showed that certain derivatives increased the retention of rhodamine-123 in HT29 cells compared to controls. This suggests a potential mechanism by which these compounds may enhance the efficacy of co-administered chemotherapeutics by preventing their efflux .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a family of (3-amino-substituted-furo/thieno[2,3-b]pyridin-2-yl)aryl-methanones. Key analogues and their structural differences are summarized below:
Key Observations :
- Aryl Substituents : Electron-withdrawing groups (e.g., 4-chloro) reduce solubility in polar solvents compared to electron-donating groups (e.g., p-tolyl) .
- Amino Group: The 3-amino group facilitates hydrogen bonding, critical for crystal packing and biological interactions .
Physicochemical Properties
- Melting Points: The target compound’s exact melting point is unreported, but related bis-thienopyridine derivatives (e.g., compound 5c in ) exhibit high thermal stability (mp 230–231°C) due to extended conjugation . Thieno analogues with chloro substituents (e.g., CAS# 401582-47-6) often show elevated melting points (>200°C) compared to phenyl or p-tolyl variants .
- Spectroscopic Behavior: UV-Vis and fluorescence studies on thieno[2,3-b]pyridine methanones (e.g., compound 1 in ) reveal solvent-dependent emission maxima. For instance, in DMSO, λem shifts bathochromically (~450 nm) compared to non-polar solvents (~420 nm) due to polarity-induced stabilization of excited states . The furopyridine core in the target compound likely exhibits similar trends but with reduced absorbance intensity compared to thieno analogues, as furans are weaker chromophores .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3-Amino-4,6-dimethyl-furo[2,3-b]pyridin-2-yl)-p-tolyl-methanone, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically begins with functionalizing the furo[2,3-b]pyridine core. For example:
Step 1 : Introduce the amino and methyl groups via nucleophilic substitution or condensation reactions under reflux conditions (e.g., using ethanol or DMF as solvents at 80–100°C) .
Step 2 : Couple the p-tolyl-methanone group via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .
- Optimization : Adjust catalyst loading (0.5–5 mol%), solvent polarity (e.g., THF vs. DCM), and temperature to improve yields. Purity (≥98%) is achievable via column chromatography (silica gel, hexane/EtOAc) .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
- Methodology :
- X-ray crystallography : Resolve crystal packing and bond angles using SHELXL for refinement. Key challenges include handling twinned data or disorder in the furopyridine ring .
- Spectroscopy :
- NMR : Confirm substituent positions (e.g., δ 2.3 ppm for methyl groups, δ 6.8–7.5 ppm for aromatic protons) .
- HRMS : Verify molecular weight (C₁₇H₁₆N₂O₂, [M+H]⁺ = 281.1284) .
Q. What preliminary biological activities have been reported for structurally related compounds?
- Findings : Analogous thieno[2,3-b]pyridines exhibit antitumor activity (IC₅₀ = 2–10 µM in HeLa cells) and kinase inhibition (e.g., JAK2/STAT3 pathways) .
- Methodology : Screen using MTT assays and molecular docking to identify binding motifs. For example, the p-tolyl group may enhance hydrophobic interactions with kinase pockets .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Methodology :
- Docking studies : Use AutoDock Vina to simulate interactions with targets like COX-2 or EGFR. The furopyridine core’s planarity and the p-tolyl group’s hydrophobicity are critical for binding affinity .
- QSAR : Correlate substituent electronic parameters (Hammett σ) with activity. Methyl groups may reduce steric hindrance, improving target access .
Q. What strategies resolve contradictions in crystallographic data refinement for this compound?
- Challenges : Twinning or disorder in the furopyridine ring complicates refinement.
- Solutions :
- Use SHELXL’s TWIN/BASF commands to model twinning and PART/SUMP to address disorder .
- Validate with residual density maps (R1 < 0.05) and Hirshfeld surface analysis to ensure structural accuracy .
Q. How does modifying the furopyridine core affect reactivity in downstream derivatization?
- Case Study : Replacing the furo oxygen with sulfur (thienopyridine) alters electronic properties, increasing electrophilicity at the 2-position for nucleophilic substitutions .
- Experimental Design : Compare reaction rates (e.g., bromination or amidation) between furo/thieno analogs under identical conditions. Use DFT calculations (B3LYP/6-31G*) to predict reactivity trends .
Key Challenges and Future Directions
- Synthesis : Scale-up issues due to low yields in coupling steps (e.g., <50% in Suzuki reactions). Explore microwave-assisted synthesis to reduce reaction time .
- Biological Evaluation : Limited in vivo data. Prioritize pharmacokinetic studies (e.g., bioavailability in rodent models) .
- Structural Analysis : Develop co-crystallization protocols with target proteins to elucidate binding modes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
